5-(Hydroxymethyl)quinolin-8-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Hydroxymethyl)quinolin-8-ol hydrochloride is a chemical compound with the molecular formula C10H10ClNO2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Preparation Methods
The synthesis of 5-(Hydroxymethyl)quinolin-8-ol hydrochloride typically involves the hydroxymethylation of quinolin-8-ol. One common method includes the reaction of quinolin-8-ol with formaldehyde in the presence of a catalyst. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
5-(Hydroxymethyl)quinolin-8-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents and conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(Hydroxymethyl)quinolin-8-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-(Hydroxymethyl)quinolin-8-ol hydrochloride involves its interaction with various molecular targets. In biological systems, it can chelate metal ions, which may inhibit the activity of metalloenzymes. This chelation property is particularly useful in antimicrobial and anticancer research, as it can disrupt essential metal-dependent processes in pathogens and cancer cells .
Comparison with Similar Compounds
5-(Hydroxymethyl)quinolin-8-ol hydrochloride can be compared with other quinoline derivatives, such as:
8-Hydroxyquinoline: Known for its metal-chelating properties and use in antiseptics.
Quinolin-8-ol: Similar in structure but lacks the hydroxymethyl group, which may affect its reactivity and applications.
5,7-Dichloro-8-quinolinol: Another derivative with enhanced antimicrobial properties due to the presence of chlorine atoms
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
57434-90-9 |
---|---|
Molecular Formula |
C10H10ClNO2 |
Molecular Weight |
211.64 g/mol |
IUPAC Name |
5-(hydroxymethyl)quinolin-8-ol;hydrochloride |
InChI |
InChI=1S/C10H9NO2.ClH/c12-6-7-3-4-9(13)10-8(7)2-1-5-11-10;/h1-5,12-13H,6H2;1H |
InChI Key |
RIVQJPJRCBGZRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)O)CO.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.